molecular formula C22H18N2O2S B12714178 99TC0Y7Hir CAS No. 791590-89-1

99TC0Y7Hir

Cat. No.: B12714178
CAS No.: 791590-89-1
M. Wt: 374.5 g/mol
InChI Key: SYGWYBOJXOGMRU-UHFFFAOYSA-N
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Description

99TC0Y7Hir is a complex chemical compound with multiple structural configurations, including variants designated as 1C450.a and 1C450.b . Its formulation incorporates several high-toxicity components, such as:

  • Kap60HHI JHXJIOpHI (CAS 75-44-5): Identified as phosgene, a potent pulmonary irritant and chemical warfare agent.
  • XIOpHaH (CAS 506-77-4): Cyanogen chloride, a volatile toxic gas with lacrimatory and asphyxiant properties.
  • HHaH0BOIOpoⅡ (CAS 74-90-8): Hydrogen cyanide, a highly toxic compound disrupting cellular respiration .

Properties

CAS No.

791590-89-1

Molecular Formula

C22H18N2O2S

Molecular Weight

374.5 g/mol

IUPAC Name

14-[2-(dimethylamino)ethyl]-3-thia-14-azapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1,4,6,8,10,12(20),16,18-octaene-13,15-dione

InChI

InChI=1S/C22H18N2O2S/c1-23(2)10-11-24-21(25)15-8-5-7-14-19(15)17(22(24)26)12-16-13-6-3-4-9-18(13)27-20(14)16/h3-9,12H,10-11H2,1-2H3

InChI Key

SYGWYBOJXOGMRU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(=O)C2=CC=CC3=C4C(=CC(=C32)C1=O)C5=CC=CC=C5S4

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

99TC0Y7Hir undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

99TC0Y7Hir has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 99TC0Y7Hir involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of enzymes by binding to their active sites, thereby blocking their function. This can lead to various downstream effects, depending on the biological pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 99TC0Y7Hir with structurally or functionally related compounds, emphasizing molecular properties, toxicity, and applications:

Compound Molecular Formula Molecular Weight Key Functional Groups Toxicity/Applications References
This compound Undisclosed Undisclosed Phosgene, cyanogen chloride, HCN High toxicity; potential use in chemical synthesis or specialized industrial processes.
Cyanogen Chloride (CAS 506-77-4) ClCN 61.47 Chlorine, cyanide Lacrimatory agent; chemical warfare; synthetic intermediate for cyanates.
Phosgene (CAS 75-44-5) COCl₂ 98.92 Carbonyl chloride Pulmonary toxin; industrial synthesis of polycarbonates and pharmaceuticals.
CAS 41841-16-1 C₉H₉BrO₂ 229.07 Brominated aromatic, ester Moderate toxicity (GI absorption: high; BBB permeability: yes); pharmaceutical research.
CAS 936630-57-8 C₁₀H₁₀F₃NO₂ 233.19 Trifluoromethyl, ester High solubility (63.9 mg/ml); potential CNS drug candidate (BBB permeability: yes).

Key Findings:

Toxicity Profile: this compound shares acute toxicity with cyanogen chloride (CAS 506-77-4) and phosgene (CAS 75-44-5), both of which are lethal at low concentrations. However, this compound’s composite structure may enhance its environmental persistence or reactivity . In contrast, CAS 41841-16-1 and CAS 936630-57-8 exhibit lower acute toxicity, with applications focused on drug development due to favorable bioavailability and BBB penetration .

Structural Complexity: this compound’s inclusion of diazopromin and aminophosphate groups distinguishes it from simpler toxic agents like cyanogen chloride. These groups may enable catalytic or binding interactions absent in analogs . CAS 79349-82-9 (C₉H₁₀N₂O₃S) shares structural motifs with this compound, such as sulfonamide and aromatic rings, but lacks halogenated components, resulting in reduced volatility and broader pharmaceutical applicability .

Applications: While this compound’s exact applications are unclear, its components suggest utility in high-stakes environments (e.g., chemical synthesis under controlled conditions).

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